
4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine is a chemical compound that features both aziridine and pyrimidine moieties. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity, while pyrimidines are six-membered nitrogen-containing heterocycles that are key components in many biological molecules, including nucleotides. The combination of these two functional groups in a single molecule makes this compound an interesting compound for various chemical and biological applications.
準備方法
The synthesis of 4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine typically involves the reaction of a suitable pyrimidine precursor with an aziridine derivative. One common synthetic route involves the nucleophilic substitution of a halogenated pyrimidine with an aziridine. The reaction conditions often include the use of a base to facilitate the nucleophilic attack and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to improve yield and purity, and the process may be automated to ensure consistency and efficiency.
化学反応の分析
4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitutions, and solvents like dichloromethane (DCM) or acetonitrile (MeCN) for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidines and aziridine derivatives.
科学的研究の応用
4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of covalent bonds with biological molecules. The aziridine ring is highly reactive and can alkylate nucleophilic sites in DNA, proteins, and other biomolecules. This alkylation can disrupt normal cellular processes, leading to cell death or inhibition of cell growth. The molecular targets and pathways involved in these effects include DNA replication and repair enzymes, as well as various signaling pathways that regulate cell proliferation and apoptosis .
類似化合物との比較
Similar compounds to 4-(Aziridin-1-yl)-6-(methylsulfonyl)pyrimidine include other aziridine-containing pyrimidines and aziridine derivatives. Some examples are:
4-(Aziridin-1-yl)butanoic acid: This compound also contains an aziridine ring but has a different functional group attached to the pyrimidine ring.
Aziridin-1-yl oxime-based vorinostat analogs: These compounds have been studied for their anticancer properties and share the aziridine moiety with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
89853-85-0 |
|---|---|
分子式 |
C7H9N3O2S |
分子量 |
199.23 g/mol |
IUPAC名 |
4-(aziridin-1-yl)-6-methylsulfonylpyrimidine |
InChI |
InChI=1S/C7H9N3O2S/c1-13(11,12)7-4-6(8-5-9-7)10-2-3-10/h4-5H,2-3H2,1H3 |
InChIキー |
SZANGGDHXWHDME-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC=NC(=C1)N2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
![1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B14381582.png)
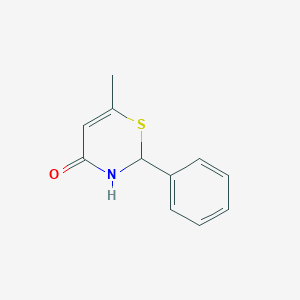
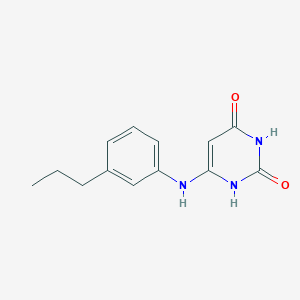
![Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate](/img/structure/B14381604.png)
![1-[2,2-Dichloro-1-(4-methylphenyl)sulfanylethenyl]sulfanyl-4-methylbenzene](/img/structure/B14381606.png)
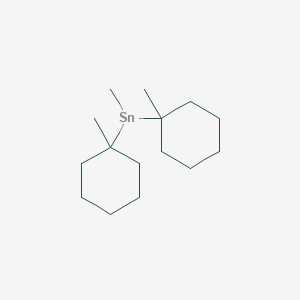
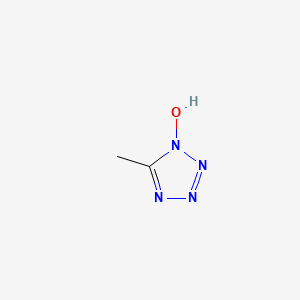
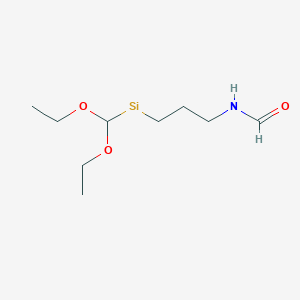
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
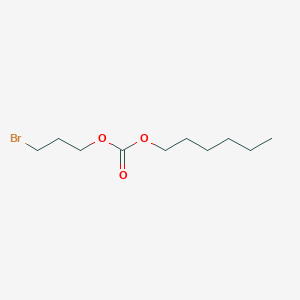
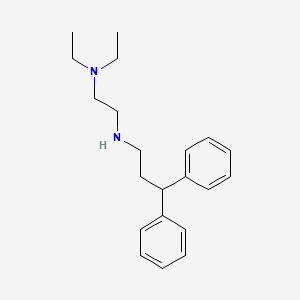
![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
